molecular formula C36H22N2O B14127401 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan

2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan

Cat. No.: B14127401
M. Wt: 498.6 g/mol
InChI Key: FCYHLWUKNVLXJV-UHFFFAOYSA-N
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Description

2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan is an organic compound that has garnered significant interest in the field of materials science, particularly for its applications in organic electronics. This compound is known for its high triplet energy, making it an excellent candidate for use in blue phosphorescent organic light-emitting diodes (PhOLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan typically involves the coupling of carbazole units with dibenzofuran. One common method involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like sublimation can be used to obtain ultra-pure grades of the compound .

Chemical Reactions Analysis

Types of Reactions

2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the carbazole or dibenzofuran units .

Scientific Research Applications

2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan exerts its effects is primarily related to its electronic structure. The compound has a high triplet energy, which is crucial for its role in PhOLEDs. The molecular targets include the electron and hole transport layers in the device, where it facilitates efficient charge transport and energy transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan is unique due to its specific substitution pattern, which provides a balance of high triplet energy and good charge transport properties. This makes it particularly effective as a host material in blue PhOLEDs, where it outperforms some of its analogs in terms of device efficiency and stability .

Properties

Molecular Formula

C36H22N2O

Molecular Weight

498.6 g/mol

IUPAC Name

9-(8-carbazol-9-yldibenzofuran-2-yl)carbazole

InChI

InChI=1S/C36H22N2O/c1-5-13-31-25(9-1)26-10-2-6-14-32(26)37(31)23-17-19-35-29(21-23)30-22-24(18-20-36(30)39-35)38-33-15-7-3-11-27(33)28-12-4-8-16-34(28)38/h1-22H

InChI Key

FCYHLWUKNVLXJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)OC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Origin of Product

United States

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